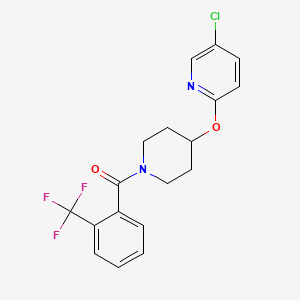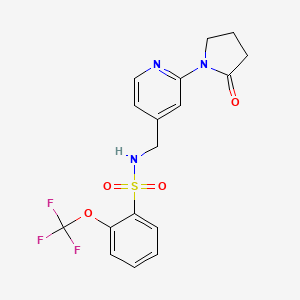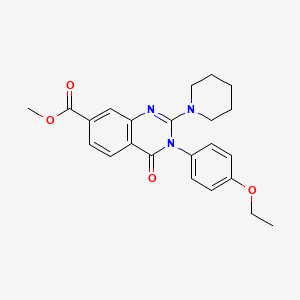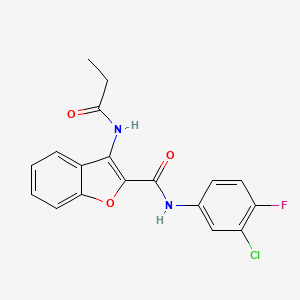![molecular formula C19H18ClN3O3S B2596821 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-63-0](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been studied . The molecular structure was determined using X-ray diffraction . The crystal structure is monoclinic, with a = 5.671 (4) Å, b = 18.225 (13) Å, c = 17.99 (2) Å, β = 90.18 (4)°, V = 1859 (3) Å^3, Z = 4 .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research into similar quinazoline derivatives has shown advancements in synthetic methodologies. For instance, studies have reported on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing a novel pathway to quinazolinediones with potential for diverse chemical applications (Azizian et al., 2000). Furthermore, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization highlights innovative approaches to creating complex heterocyclic systems with potential pharmacological relevance (Kut et al., 2020).
Biological Activities and Potential Applications
Compounds structurally related to 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been explored for their biological activities. Notably, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been studied as nonclassical antifolate inhibitors of thymidylate synthase, exhibiting potential as antitumor and antibacterial agents (Gangjee et al., 1996). Such compounds open avenues for the development of new therapeutic agents targeting specific biochemical pathways.
Additionally, a clubbed quinazolinone and 4-thiazolidinone compound has shown promising in vitro antibacterial and antifungal activities, suggesting the potential for new antimicrobial agents (Desai et al., 2011). These findings underscore the broad spectrum of biological activities exhibited by quinazoline derivatives and related compounds, reinforcing their importance in drug discovery and development.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzylamine with 2-methoxyethyl isocyanate to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-methoxyethyl isocyanate", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-methoxyethyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine.", "Step 2: The intermediate from step 1 is then reacted with 2-mercaptoquinazolin-4-one in the presence of a suitable solvent and a catalyst to form the final product, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS No. |
422528-63-0 |
Molecular Formula |
C19H18ClN3O3S |
Molecular Weight |
403.88 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |
InChI Key |
GISXATNOLIPMBT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)
![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)




![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)
